Acrylic anhydride

Catalog No.
S591803
CAS No.
2051-76-5
M.F
C6H6O3
M. Wt
126.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acrylic anhydride

CAS Number

2051-76-5

Product Name

Acrylic anhydride

IUPAC Name

prop-2-enoyl prop-2-enoate

Molecular Formula

C6H6O3

Molecular Weight

126.11 g/mol

InChI

InChI=1S/C6H6O3/c1-3-5(7)9-6(8)4-2/h3-4H,1-2H2

InChI Key

ARJOQCYCJMAIFR-UHFFFAOYSA-N

SMILES

C=CC(=O)OC(=O)C=C

Synonyms

acryloxide

Canonical SMILES

C=CC(=O)OC(=O)C=C
  • Polyacrylates: These polymers are widely used in coatings, adhesives, and textiles due to their excellent adhesion, durability, and water resistance. Acrylic anhydride is employed in the synthesis of polyacrylate monomers, such as methyl methacrylate and ethyl acrylate, which are subsequently polymerized to form the desired final product [].
  • Polyacrylamides: These water-soluble polymers find applications in flocculants, thickeners, and wastewater treatment. Acrylic anhydride is utilized in the preparation of acrylamide monomers, which can then be polymerized to form polyacrylamides with varying degrees of crosslinking [].
  • Acrylic copolymers: By reacting acrylic anhydride with different monomers, a diverse range of copolymers can be obtained. These copolymers possess unique properties tailored for specific applications, such as enhanced mechanical strength, chemical resistance, or biocompatibility [].

Modification of Biomolecules

Acrylic anhydride can be used for the selective modification of biomolecules, such as proteins and carbohydrates. This modification process can introduce new functional groups, alter the molecule's charge, or improve its solubility.

  • Protein modification: Acrylic anhydride can be used to attach small molecules, like fluorescent tags or affinity labels, to specific amino acid residues in proteins. This enables researchers to study protein-protein interactions, track protein localization within cells, or purify proteins for further analysis [].
  • Carbohydrate modification: The hydroxyl groups present in carbohydrates can be readily acylated with acrylic anhydride. This modification can be used to improve the hydrophobicity of carbohydrates, enhance their interaction with other biomolecules, or create novel carbohydrate-based materials [].

Other Research Applications

Beyond the aforementioned applications, acrylic anhydride finds use in various other areas of scientific research:

  • Synthesis of fine chemicals: Acrylic anhydride serves as a valuable reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances [].
  • Preparation of analytical reagents: It is employed in the preparation of specific derivatizing agents used in analytical chemistry for the identification and quantification of various compounds [].

Acrylic anhydride is a chemical compound with the molecular formula C6H6O3C_6H_6O_3 and a molecular weight of 126.11 g/mol. It is a colorless to almost colorless liquid that forms cyclic anhydrides upon polymerization, making it a valuable intermediate in organic synthesis. Acrylic anhydride is primarily utilized in the production of specialty acrylate and acrylamide monomers, as well as in the formulation of acrylic resins. Its properties include a melting point of -20 °C, boiling point of 85-86 °C at reduced pressure, and it is known to be moisture-sensitive .

Acrylic anhydride is a highly corrosive and reactive compound. Here are some key safety concerns:

  • Severe Skin and Eye Burns: Contact with acrylic anhydride can cause severe burns and permanent damage to the eyes [].
  • Respiratory Irritation: Inhalation can irritate the respiratory tract [].
  • Combustible Liquid: While not readily flammable, it can combust under certain conditions [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) including gloves, goggles, and a respirator when handling acrylic anhydride [].
  • Work in a well-ventilated fume hood.
  • Store in a cool, dry place away from heat and moisture [].
, primarily as an esterifying agent. It can react with alcohols to form esters, and its reactivity is enhanced due to the presence of the anhydride functional group. For example, it can react with adamantan-1-ol in the presence of an acidic catalyst to yield acrylic acid adamantan-1-yl ester with a high yield of 95% . Additionally, acrylic anhydride can polymerize to form cyclic structures, which are useful in creating non-crosslinking polymers .

Acrylic anhydride can be synthesized through several methods:

  • Reaction of Acrylic Acid with Acetylene: This method involves heating a mixture of acrylic acid, acetylene, and nickel carbonyl in an inert organic solvent. The reaction typically occurs at temperatures between 40 °C and 100 °C, yielding high purity acrylic anhydride .
  • Acetic Anhydride Method: Another approach involves reacting acetic anhydride with acrylic acid in the presence of polymerization inhibitors. This method requires careful control to manage by-products and polymerization risks .
  • Acryloyl Chloride Method: Acryloyl chloride can also be used as a starting material for synthesizing acrylic anhydride through various organic reactions involving alcohols or amines.

Acrylic anhydride has diverse applications across various industries:

  • Production of Specialty Monomers: It is primarily used to produce specialty acrylate and acrylamide monomers which are essential for coatings, adhesives, and other polymer applications.
  • Acrylic Resins: Acrylic anhydride serves as a key ingredient in formulating acrylic resins that find use in paints and coatings due to their durability and resistance properties .
  • Organic Synthesis: It acts as a reagent for synthesizing fine chemicals and other derivatives like thioacrylates and methacrylates .

Interaction studies involving acrylic anhydride focus largely on its reactivity with biological systems and other chemical compounds. Due to its corrosive nature, studies emphasize the need for understanding its interactions with skin and respiratory systems to establish safety protocols for industrial handling.

Acrylic anhydride shares similarities with several related compounds, each possessing unique characteristics:

CompoundMolecular FormulaKey Features
Methacrylic AnhydrideC6H8O3Used in similar applications but forms crosslinked polymers.
Maleic AnhydrideC4H2O3Known for its reactivity in copolymerization processes.
Phthalic AnhydrideC8H4O3Utilized primarily in the production of plasticizers.

Uniqueness of Acrylic Anhydride

Acrylic anhydride is distinct due to its ability to form cyclic structures during polymerization without producing crosslinks, making it particularly useful for applications requiring flexibility and clarity in polymers compared to methacrylic anhydride which tends to create more rigid structures.

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

61932-59-0
2051-76-5

Wikipedia

Acrylic anhydride

Dates

Modify: 2023-08-15

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